4-(4-Methylpiperazin-1-yl)pyridine-3-boronic acid pinacol ester
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Overview
Description
4-(4-Methylpiperazin-1-yl)pyridine-3-boronic acid pinacol ester is a boronic ester derivative commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)pyridine-3-boronic acid pinacol ester typically involves the reaction of 4-(4-Methylpiperazin-1-yl)pyridine-3-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of molecular sieves and continuous extraction techniques helps in achieving efficient separation and purification of the product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperazin-1-yl)pyridine-3-boronic acid pinacol ester primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Palladium Catalyst: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0)
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Typically between 50-100°C
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
4-(4-Methylpiperazin-1-yl)pyridine-3-boronic acid pinacol ester is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperazin-1-yl)pyridine-3-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester reacts with the palladium complex, transferring the organic group to the palladium.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 4-Pyridineboronic acid pinacol ester
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- 6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester
Uniqueness
4-(4-Methylpiperazin-1-yl)pyridine-3-boronic acid pinacol ester is unique due to the presence of the 4-Methylpiperazin-1-yl group, which imparts specific reactivity and stability. This makes it particularly useful in the synthesis of complex molecules where selective reactivity is required.
Properties
IUPAC Name |
1-methyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BN3O2/c1-15(2)16(3,4)22-17(21-15)13-12-18-7-6-14(13)20-10-8-19(5)9-11-20/h6-7,12H,8-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPOKEGXQWFKDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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